N-METHYL-N-[2-METHYL-4-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALINE-1-CARBONYL)PHENYL]BENZENESULFONAMIDE
Description
N-METHYL-N-[2-METHYL-4-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALINE-1-CARBONYL)PHENYL]BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a quinoxaline moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Properties
IUPAC Name |
N-methyl-N-[2-methyl-4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-16-14-17(23(28)26-15-22(27)24-19-10-6-7-11-21(19)26)12-13-20(16)25(2)31(29,30)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWOWPHFQFGBMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32)N(C)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-[2-METHYL-4-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALINE-1-CARBONYL)PHENYL]BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)phenylamine with N-methylbenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as toluene or dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-[2-METHYL-4-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALINE-1-CARBONYL)PHENYL]BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce tetrahydroquinoxaline derivatives.
Scientific Research Applications
N-METHYL-N-[2-METHYL-4-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALINE-1-CARBONYL)PHENYL]BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-METHYL-N-[2-METHYL-4-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALINE-1-CARBONYL)PHENYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety is known to bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Compounds with similar quinoxaline structures, such as quinoxaline-2,3-diones and tetrahydroquinoxalines.
Sulfonamide derivatives: Compounds like N-methylbenzenesulfonamide and other sulfonamide-based drugs.
Uniqueness
N-METHYL-N-[2-METHYL-4-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALINE-1-CARBONYL)PHENYL]BENZENESULFONAMIDE is unique due to its specific combination of a quinoxaline moiety with a sulfonamide group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
